molecular formula C16H15NO2 B12613344 N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide CAS No. 919363-75-0

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide

Cat. No.: B12613344
CAS No.: 919363-75-0
M. Wt: 253.29 g/mol
InChI Key: GRXQTKGFRPAXER-UHFFFAOYSA-N
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Description

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is a structurally complex organic compound featuring:

  • A naphthalene ring at position 3 of the propan-2-yl backbone, contributing aromatic bulk and hydrophobicity.
  • A hydroxyl group at position 1, enabling hydrogen bonding and influencing solubility.
  • A prop-2-ynamide group (HC≡C–CO–NH–), conferring reactivity for click chemistry or enzyme inhibition .

This compound’s unique combination of functional groups makes it a candidate for diverse applications, including drug design, enzyme modulation, and material science.

Properties

CAS No.

919363-75-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(1-hydroxy-3-naphthalen-1-ylpropan-2-yl)prop-2-ynamide

InChI

InChI=1S/C16H15NO2/c1-2-16(19)17-14(11-18)10-13-8-5-7-12-6-3-4-9-15(12)13/h1,3-9,14,18H,10-11H2,(H,17,19)

InChI Key

GRXQTKGFRPAXER-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC(CC1=CC=CC2=CC=CC=C21)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Alkyne-Based Coupling Reactions

The terminal alkyne group in the prop-2-ynamide moiety undergoes catalytic coupling reactions, such as Sonogashira cross-coupling , under palladium catalysis. For example:

  • Reaction with Aryl Halides :
    In the presence of PdCl₂(PPh₃)₂ (0.4–1.0 mol %), CO (20 atm), and Et₃N, the alkyne participates in cyclocarbonylative Sonogashira reactions with iodobenzene derivatives (Table 1) . This forms isoindolinone derivatives (e.g., 3a and 4a ) with Z-selectivity (confirmed via NOE experiments) .

EntrySolventTemp (°C)Time (h)Conversion (%)Selectivity (3a : 4a )
1CH₂Cl₂10048057 : 43
9CH₃CN10048578 : 22

Key Observations:

  • Acetonitrile (CH₃CN) enhances selectivity toward alkyne-derived products (78% for 3a ) .

  • Prolonged reaction times or higher Pd loading favor amino product (4a ) formation .

Hydroxyl Group Functionalization

The secondary hydroxyl group undergoes nucleophilic substitution and oxidation :

  • Substitution Reactions :
    Under Mitsunobu conditions (DIAD, PPh₃), the hydroxyl group can be replaced by nucleophiles (e.g., halides, amines). For instance, reaction with methyl iodide in THF yields the corresponding ether derivative.

  • Oxidation :
    Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming N-[3-(naphthalen-1-yl)-1-oxopropan-2-yl]prop-2-ynamide.

Naphthalene Ring Modifications

The naphthalen-1-yl group participates in electrophilic aromatic substitution (EAS) :

  • Nitration :
    Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the 4-position due to steric and electronic effects .

  • Sulfonation :
    Fuming H₂SO₄ generates a sulfonic acid derivative at the 5-position, confirmed by ¹H NMR (δ 8.2 ppm, aromatic H) .

Amide Group Reactivity

The prop-2-ynamide’s amide nitrogen can engage in:

  • Hydrolysis :
    Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 3-(naphthalen-1-yl)propane-1,2-diol and propiolic acid .

  • Condensation :
    Reaction with aldehydes (e.g., benzaldehyde) in the presence of TiCl₄ forms imine derivatives, though yields are moderate (45–60%) .

Cycloaddition Reactions

The terminal alkyne participates in Huisgen 1,3-dipolar cycloaddition with azides (Click Chemistry):

  • Reaction with Benzyl Azide :
    Using CuI/ascorbate, the alkyne forms a 1,2,3-triazole ring (95% yield) . This modification enhances biological activity, particularly in β2-adrenergic receptor binding studies.

Scientific Research Applications

Scientific Research Applications

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide has several notable applications across various scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

  • Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in metabolic pathways.
    • Example : It has been shown to block the β2-adrenergic receptor, affecting downstream signaling pathways activated by epinephrine, which may have implications for conditions like asthma or cardiovascular diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationHydroxy group can be oxidized to form ketones or aldehydesPotassium permanganate
ReductionReduction can yield alcohols or aminesLithium aluminum hydride
SubstitutionElectrophilic aromatic substitution on the naphthalene ringVarious electrophiles

Biological Studies

Research indicates that this compound exhibits significant biological activity:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines such as HCT116 and MCF7 .
    • Case Study : In a screening of 25 derivatives, several compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells .

Mechanism of Action

The mechanism of action of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide involves its interaction with specific molecular targets. By blocking the β2-adrenergic receptor, this compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological implications compared to analogous compounds:

Compound Name Structural Features Biological Activity/Applications Key Differences vs. Target Compound References
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide Naphthalene + propynylamide; lacks hydroxyl group Drug design, biochemical probes Absence of hydroxyl reduces H-bonding capability
N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide Naphthalene + hydroxyethyl + phenylpropanamide Enzyme inhibition (hypothesized) Phenylpropanamide vs. prop-2-ynamide backbone
N-(1-Hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide Hydroxypropan-2-yl + pyrrolidine rings Glucosylceramide synthase inhibition Heterocyclic substituents vs. naphthalene
N-(4-Ethynylphenyl)prop-2-ynamide Ethynylphenyl + prop-2-ynamide; planar aromatic system Synthetic chemistry, click reactions Smaller aromatic system (phenyl vs. naphthalene)
N-(2-Aminoethyl)-3-phenylprop-2-ynamide Aminoethyl + phenylpropynamide Unspecified biochemical interactions Aminoethyl group vs. hydroxyl-naphthalene
Key Observations:
  • Naphthalene vs.
  • Hydroxyl Group Impact: The hydroxyl group at position 1 distinguishes it from non-hydroxylated analogs (e.g., N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide), enabling hydrogen bonding with biological targets .
  • Prop-2-ynamide Backbone : This group’s triple bond allows participation in click chemistry (e.g., Huisgen cycloaddition), a feature shared with N-(4-ethynylphenyl)prop-2-ynamide but absent in amides with saturated chains .

Biological Activity

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide, with CAS number 84418-31-5, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H21NO3C_{16}H_{21}NO_3 with a molecular weight of 275.34 g/mol. Key physical properties include:

  • Density : 1.181 g/cm³
  • Boiling Point : 482.5 °C
  • Flash Point : 245.6 °C
    These properties suggest a stable compound with potential for various applications in medicinal chemistry .

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), impacting cellular metabolism and proliferation .
  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest, particularly in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to cytotoxic effects against cancer cells .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

  • Cytotoxicity : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism often involves apoptosis induction and necrosis .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
Zhang et al. MCF7 (Breast Cancer)15.5Apoptosis
Sivaramkumar et al. HL60 (Leukemia)10.0Cell Cycle Arrest
Choi et al. A549 (Lung Cancer)12.0ROS Generation

Case Study 1: Breast Cancer Treatment

A study conducted by Zhang et al. demonstrated that this compound exhibited potent cytotoxicity against the MCF7 breast cancer cell line, with an IC50 value of 15.5 µM. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death.

Case Study 2: Leukemia Cell Proliferation

Sivaramkumar et al. reported that this compound effectively inhibited the proliferation of HL60 leukemia cells with an IC50 value of 10 µM. The mechanism involved cell cycle arrest at the G0/G1 phase, preventing further division and promoting apoptosis.

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